molecular formula C24H25N3O4 B368591 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919973-30-1

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide

Katalognummer: B368591
CAS-Nummer: 919973-30-1
Molekulargewicht: 419.5g/mol
InChI-Schlüssel: ODTOJYNQUAFEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide is a synthetic benzimidazole derivative intended for research purposes. Compounds featuring the benzimidazole core are of significant scientific interest due to their wide range of potential biochemical activities and their role as key scaffolds in medicinal chemistry . The structure of this particular molecule, which incorporates furan and methoxyphenoxy ether substituents, suggests potential for interaction with various biological targets. [Detailed information on the specific mechanism of action and primary research applications for this compound is not currently available in the public scientific literature. Researchers are encouraged to consult internal data or conduct preliminary assays to characterize its profile.] The exploration of novel benzimidazole derivatives like this one remains a valuable approach in the discovery of new chemical tools for biochemical research.

Eigenschaften

IUPAC Name

N-[1-[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-17(25-24(28)22-12-6-14-31-22)23-26-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16-17H,7,13,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTOJYNQUAFEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Benzimidazole Core

The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. A common approach involves reacting 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with ethyl 3-(pyridin-2-ylamino)propanoate . Subsequent reduction of the nitro group using iron powder in acetic acid or hydrochloric acid yields the diamine intermediate . Cyclization under acidic conditions (e.g., HCl in ethanol) forms the benzimidazole ring.

Key Reaction Conditions :

  • Nitro Reduction : Fe-acetic acid at 60–70°C for 2–3 hours .

  • Cyclization : HCl in ethanol at reflux for 4–6 hours .

Introduction of the 3-(3-Methoxyphenoxy)propyl Side Chain

The 3-(3-methoxyphenoxy)propyl moiety is introduced via alkylation. The benzimidazole nitrogen is deprotonated using a base (e.g., potassium carbonate) and reacted with 1-bromo-3-(3-methoxyphenoxy)propane in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Optimization Insights :

  • Solvent : THF/water mixtures improve solubility and reaction homogeneity .

  • Temperature : 25–35°C to minimize side reactions .

Formation of the Ethylamine Linker

A secondary ethylamine group at the 2-position of the benzimidazole is introduced through nucleophilic substitution. Ethyl bromoacetate reacts with the benzimidazole nitrogen, followed by hydrolysis to the carboxylic acid and subsequent conversion to the amine via Hofmann degradation . Alternatively, reductive amination using sodium cyanoborohydride and ammonium acetate has been reported .

Amidation with Furan-2-carboxylic Acid

The final step involves coupling the ethylamine intermediate with furan-2-carboxylic acid using carbodiimide-based condensing agents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation .

Critical Parameters :

  • Molar Ratio : 1:1.2 (amine to acid) for complete conversion .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Purification and Characterization

Chromatographic purification is often necessary to achieve >95% purity. However, large-scale processes favor recrystallization due to cost constraints . The mesylate salt form enhances crystallinity, simplifying isolation .

Analytical Data :

PropertyValueMethod
Molecular Weight 419.5 g/molMS (ESI+)
Melting Point 178–182°CDSC
Purity 95.6% (HPLC)C18 column, UV

Analyse Chemischer Reaktionen

Types of Reactions

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and methoxyphenoxypropyl groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to five structurally related benzimidazole derivatives (Table 1), focusing on substituent variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight Source
2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide (Target) 3-(3-methoxyphenoxy)propyl, 2-furylcarboxamide C₂₅H₂₆N₄O₄ (inferred) ~470.5 g/mol
N-(1-{1-[3-(3,5-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide 3-(3,5-dimethylphenoxy)propyl, 2-furylcarboxamide C₂₅H₂₆N₄O₃ 454.5 g/mol
2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]ethyl}carboxamide 2-oxo-piperidinylethyl, 2-furylcarboxamide C₂₁H₂₄N₄O₃ 380.4 g/mol
2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide 4-methoxyphenylmethyl, 2-furylcarboxamide C₂₃H₂₂N₄O₃ 402.5 g/mol
Methyl N-(1-H-benzimidazol-2-yl)carbamate (Benomyl analog) Methyl carbamate at benzimidazole N1 C₉H₉N₃O₂ 191.2 g/mol

Key Observations:

  • Substituent Flexibility: The target compound’s 3-(3-methoxyphenoxy)propyl chain differentiates it from the 3,5-dimethylphenoxy analog in , which lacks the methoxy group but includes methyl groups. This substitution may alter electronic properties and steric bulk, impacting target binding.
  • Furan vs.
  • Biological Activity Trends: Benomyl derivatives (e.g., methyl carbamate in ) show fungicidal activity via β-tubulin inhibition. The target compound’s furylcarboxamide group may mimic this interaction but with modified specificity due to its larger substituent.

Electronic and Steric Effects

  • Methoxy vs.
  • Chain Length : The propyl linker in the target compound and offers greater conformational flexibility than the shorter ethyl chain in , possibly improving binding to elongated protein pockets.

Biologische Aktivität

2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide, with CAS number 919973-30-1, is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound exhibits a unique structural configuration that includes a furyl group and a methoxyphenoxy propyl substituent, contributing to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular formula of this compound is C24H25N3O4C_{24}H_{25}N_{3}O_{4}, with a molecular weight of approximately 419.5 g/mol. The structure is characterized by the following features:

PropertyValue
Molecular FormulaC24H25N3O4
Molecular Weight419.5 g/mol
CAS Number919973-30-1

Biological Activity

Benzimidazole derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under discussion has shown promising results in various assays.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.

A study reported an IC50 value of less than 20 nM in inhibiting tumor necrosis factor-alpha (TNFα), indicating potent activity against inflammatory pathways associated with cancer progression .

Anti-inflammatory Effects

The compound has also been identified as a modulator of TNFα signaling pathways. This modulation is crucial for treating inflammatory and autoimmune disorders. In a HEK293 bioassay, the compound demonstrated an IC50 value significantly lower than many existing anti-inflammatory agents .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of this compound led to reduced inflammation markers and improved joint function, suggesting therapeutic potential for chronic inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Binding : The furyl group enhances the lipophilicity of the molecule, facilitating its penetration into cellular membranes and subsequent binding to DNA.
  • Enzyme Interaction : The benzimidazole moiety is known for its ability to bind to active sites of enzymes, inhibiting their function effectively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.